N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine
Brand Name:
Vulcanchem
CAS No.:
22394-38-3
VCID:
VC21321250
InChI:
InChI=1S/C12H9N3S/c1-2-4-11-10(3-1)9(7-14-11)8-15-12-13-5-6-16-12/h1-8,14H/b15-8+
SMILES:
C1=CC=C2C(=C1)C(=CN2)C=NC3=NC=CS3
Molecular Formula:
C12H9N3S
Molecular Weight:
227.29 g/mol
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine
CAS No.: 22394-38-3
Cat. No.: VC21321250
Molecular Formula: C12H9N3S
Molecular Weight: 227.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22394-38-3 |
|---|---|
| Molecular Formula | C12H9N3S |
| Molecular Weight | 227.29 g/mol |
| IUPAC Name | (E)-1-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)methanimine |
| Standard InChI | InChI=1S/C12H9N3S/c1-2-4-11-10(3-1)9(7-14-11)8-15-12-13-5-6-16-12/h1-8,14H/b15-8+ |
| Standard InChI Key | PRTNCQMOBODVPV-CMDGGOBGSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)/C(=C/NC3=NC=CS3)/C=N2 |
| SMILES | C1=CC=C2C(=C1)C(=CN2)C=NC3=NC=CS3 |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CNC3=NC=CS3)C=N2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator